An In-depth Technical Guide to the Synthesis and Characterization of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene: A Key Monomer for Perfluorocyclobutyl (PFCB) Polymers
An In-depth Technical Guide to the Synthesis and Characterization of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene: A Key Monomer for Perfluorocyclobutyl (PFCB) Polymers
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene, a pivotal monomer for the production of high-performance perfluorocyclobutyl (PFCB) aryl ether polymers. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis of advanced fluorinated materials. We will delve into the mechanistic considerations behind the synthetic strategy, provide detailed, field-proven protocols, and discuss the critical characterization techniques required to ensure the monomer's purity and structural integrity.
Introduction: The Significance of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene
9,9-bis(4-trifluorovinyloxyphenyl)fluorene is a fluorene-containing bis(trifluorovinyl ether) monomer that serves as a critical building block for a class of high-performance fluoropolymers known as perfluorocyclobutyl (PFCB) aryl ether polymers. The fluorene moiety, with its rigid and bulky cardo structure, imparts exceptional thermal stability, high glass transition temperature (Tg), and good solubility to the resulting polymers. The trifluorovinyl ether end groups undergo a unique thermal [2+2] cycloaddition to form the perfluorocyclobutyl ring, a process that proceeds without the need for catalysts or initiators and produces no volatile byproducts.[1] This clean and efficient polymerization mechanism, combined with the desirable properties of the fluorene core, makes 9,9-bis(4-trifluorovinyloxyphenyl)fluorene a highly sought-after monomer for applications in aerospace, electronics, and specialty coatings where thermal and chemical resistance are paramount.[1]
This guide will provide a two-part synthetic approach, starting with the synthesis of the precursor 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), followed by its conversion to the target trifluorovinyl ether monomer.
Synthesis of the Precursor: 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)
The synthesis of BHPF is a well-established acid-catalyzed condensation reaction between 9-fluorenone and an excess of phenol.[2][3] The choice of catalyst and reaction conditions is crucial for achieving high yield and purity.
Mechanistic Insight
The reaction proceeds via an electrophilic substitution mechanism. The acid catalyst protonates the carbonyl oxygen of 9-fluorenone, activating the carbonyl carbon towards nucleophilic attack by the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic effects. A second phenol molecule then reacts in a similar fashion to form the final product. The use of a co-catalyst, such as a mercaptan, can enhance the reaction rate.[4]
Experimental Protocol: Synthesis of BHPF
This protocol is based on established methods that provide high yield and purity.[4][5]
Materials:
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9-Fluorenone (99%)
-
Phenol (99%)
-
Methanesulfonic acid (99%)
-
3-Mercaptopropionic acid (98%)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 9-fluorenone (0.25 mol, 45.0 g) and molten phenol (1.5 mol, 141 g).
-
Add toluene (150 mL) to the flask and stir the mixture until all solids are dissolved.
-
Add 3-mercaptopropionic acid (2.3 mmol, 0.2 mL) to the reaction mixture.
-
Slowly add methanesulfonic acid (0.72 mol, 40 mL) dropwise to the mixture while maintaining the temperature between 30-70°C using an ice bath. The addition should take approximately 1 hour.
-
After the addition is complete, continue stirring at this temperature for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add 150 mL of boiling water to the reaction mixture and stir vigorously.
-
Pour the resulting emulsion into 500 mL of cold water with stirring to precipitate the crude product.
-
Filter the crude product and wash thoroughly with hot water to remove excess phenol and acid.
-
Recrystallize the crude product from a suitable solvent system, such as toluene/methanol, to yield pure 9,9-bis(4-hydroxyphenyl)fluorene as a white to off-white crystalline solid.
-
Dry the purified product in a vacuum oven at 80°C overnight.
Expected Yield: >95% Purity (by HPLC): >99%
Synthesis of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene
The conversion of the phenolic hydroxyl groups of BHPF to trifluorovinyl ether groups is the key step in producing the desired monomer. This transformation is typically achieved by reacting the bisphenoxide of BHPF with a trifluorovinylating agent.
Mechanistic Insight
The reaction is a nucleophilic substitution where the phenoxide ions, generated by deprotonating the hydroxyl groups of BHPF with a strong base, attack the electrophilic trifluorovinylating agent. The choice of base and solvent is critical to ensure complete deprotonation and to facilitate the substitution reaction while minimizing side reactions.
Experimental Protocol: Trifluorovinylation of BHPF
This protocol is a representative procedure based on general methods for the synthesis of aryl trifluorovinyl ethers.
Materials:
-
9,9-bis(4-hydroxyphenyl)fluorene (BHPF)
-
Sodium hydride (60% dispersion in mineral oil)
-
1,2-Dibromotetrafluoroethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 eq.) in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 9,9-bis(4-hydroxyphenyl)fluorene (1.0 eq.) in anhydrous DMF to the sodium hydride suspension with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the bisphenoxide.
-
Cool the reaction mixture back to 0°C and slowly add 1,2-dibromotetrafluoroethane (2.5 eq.).
-
Allow the reaction to warm to room temperature and then heat to 60°C for 12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 9,9-bis(4-trifluorovinyloxyphenyl)fluorene as a white solid.
Characterization of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene
Thorough characterization is essential to confirm the structure and purity of the synthesized monomer. The following techniques are critical for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the fluorene and phenyl protons and the absence of the phenolic hydroxyl protons. The aromatic protons of the fluorene and phenyl rings will appear in the range of δ 7.0-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the sp³ carbon of the fluorene core (around δ 65 ppm) and the aromatic carbons. The carbons of the trifluorovinyl group will also be present.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the trifluorovinyl group. It will typically show two signals corresponding to the fluorine atoms on the double bond.
Table 1: Expected NMR Data for 9,9-bis(4-trifluorovinyloxyphenyl)fluorene
| Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) |
| ¹H | CDCl₃ | 7.80-7.20 (m, aromatic protons) |
| ¹³C | CDCl₃ | ~150-120 (aromatic carbons), ~65 (C9 of fluorene) |
| ¹⁹F | CDCl₃ | Signals corresponding to the -OCF=CF₂ group |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups in the molecule. The spectrum of the final product should show the absence of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the BHPF precursor and the appearance of strong C-F stretching bands (around 1100-1300 cm⁻¹) and a C=C stretching band for the trifluorovinyl group (around 1800 cm⁻¹).
Table 2: Key FT-IR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C=C (trifluorovinyl) | ~1800 | Stretching |
| C-O-C | 1250-1050 | Asymmetric Stretching |
| C-F | 1300-1100 | Stretching |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for determining the thermal properties of the monomer, which in turn influence the properties of the resulting polymer.
-
DSC: This technique is used to determine the melting point (Tm) of the monomer and to observe the exotherm corresponding to the thermal cyclodimerization of the trifluorovinyl ether groups, which typically occurs at temperatures above 150°C.[1]
-
TGA: TGA is used to assess the thermal stability of the monomer. 9,9-bis(4-trifluorovinyloxyphenyl)fluorene is expected to exhibit high thermal stability, with a decomposition temperature (Td) well above its polymerization temperature.
Table 3: Expected Thermal Properties
| Property | Expected Value |
| Melting Point (Tm) | Specific to the crystalline form |
| Polymerization Onset | >150°C |
| Decomposition Temp (Td, 5% wt loss) | >400°C |
Polymerization to Perfluorocyclobutyl (PFCB) Polymers
The synthesized 9,9-bis(4-trifluorovinyloxyphenyl)fluorene monomer can be readily polymerized via thermal step-growth [2+2] cycloaddition. This is typically carried out by heating the neat monomer or a solution of the monomer in a high-boiling solvent to temperatures in the range of 180-250°C.[1] The resulting PFCB polymer will possess a unique combination of properties derived from both the fluorene core and the fluorinated backbone.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 9,9-bis(4-trifluorovinyloxyphenyl)fluorene.
Conclusion
This technical guide has outlined a detailed and reliable pathway for the synthesis and characterization of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene. By following the provided protocols and utilizing the described characterization techniques, researchers can confidently produce this high-purity monomer, which is a key precursor to a range of advanced PFCB polymers with exceptional thermal and mechanical properties. The understanding of the underlying reaction mechanisms and the importance of rigorous purification and characterization are paramount to achieving materials with the desired performance characteristics for demanding applications.
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-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - NIH. (URL: [Link])
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Synthesis and Electronic Factors in Thermal Cyclodimerization of Functionalized Aromatic Trifluorovinyl Ethers | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (URL: [Link])
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Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. Aryl constituents used are a biphenyl (BP) and hexafluoroisopropylidene (6F). - ResearchGate. (URL: [Link])
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133). (URL: [Link])
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Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - SciSpace. (URL: [Link])
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Isomer Structure−Optical Property Relationships for Naphthalene-Based Poly(perfluorocyclobutyl ether)s | Request PDF - ResearchGate. (URL: [Link])
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9,9-Bis(4-hydroxyphenyl)fluorene | C25H18O2 | CID 76716 - PubChem. (URL: [Link])
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